molecular formula C25H24N2 B11552385 N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline

Cat. No.: B11552385
M. Wt: 352.5 g/mol
InChI Key: RCZQXCUHDANYOT-UHFFFAOYSA-N
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Description

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its indole structure, which is a significant heterocyclic system found in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline typically involves the condensation of an indole derivative with an aromatic amine. One common method is the reaction of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 3,4-dimethylaniline in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Scientific Research Applications

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline can be compared with other Schiff bases and indole derivatives:

This compound stands out due to its unique combination of an indole core and a Schiff base linkage, offering a versatile platform for various chemical and biological studies.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(1-benzyl-2-methylindol-3-yl)-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C25H24N2/c1-18-13-14-22(15-19(18)2)26-16-24-20(3)27(17-21-9-5-4-6-10-21)25-12-8-7-11-23(24)25/h4-16H,17H2,1-3H3

InChI Key

RCZQXCUHDANYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C

Origin of Product

United States

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